Phenyl-phosphonothioic acid dipropyl ester
Description
Phenyl-phosphonothioic acid dipropyl ester (C₁₂H₁₇O₂PS) is an organophosphorus compound characterized by a phenyl group attached to a phosphonothioic acid backbone, with two propyl ester substituents. The thioester group (P=S) distinguishes it from conventional phosphonate esters (P=O), influencing its chemical reactivity, solubility, and biological activity.
Properties
CAS No. |
66552-70-3 |
|---|---|
Molecular Formula |
C12H19O2PS |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
phenyl-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
GIPLAGJQOOOQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(C1=CC=CC=C1)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl-phosphonothioic acid dipropyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with propanol in the presence of a base. The reaction typically involves the following steps:
Preparation of Phenylphosphonothioic Dichloride: This intermediate is prepared by reacting phenylphosphonic dichloride with sulfur.
Esterification: The phenylphosphonothioic dichloride is then reacted with propanol in the presence of a base such as pyridine or triethylamine to form this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl-phosphonothioic acid dipropyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonous acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Phosphonothioic acid derivatives.
Reduction: Phosphonous acid derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Scientific Research Applications
Phenyl-phosphonothioic acid dipropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers
Mechanism of Action
The mechanism of action of phenyl-phosphonothioic acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share ester or sulfur-containing moieties, enabling comparative analysis:
Di-n-propylphosphite (C₆H₁₅O₃P)
- Structure : (OPr)₂P(O)H
- Key Differences : Replaces the phenyl and thioester groups with hydroxyl and oxo groups.
- Properties : Exhibits higher polarity than the thioester analog, leading to better solubility in polar solvents like acetone and ether. Widely used as an antioxidant and stabilizer in polymers .
- Stability : More susceptible to hydrolysis due to the P=O bond’s electrophilicity compared to P=S .
Allylphosphonic Acid Dipropyl Ester (C₉H₁₇O₃P)
- Structure : (OPr)₂P(O)CH₂CH=CH₂
- Key Differences : Contains an allyl group instead of phenyl, introducing unsaturation.
- Properties : The allyl group enhances reactivity in polymerization or addition reactions. Solubility trends align with aliphatic esters, showing higher solubility in ketones and ethers than aromatic analogs .
- Applications: Potential monomer for functionalized polymers or intermediates in organic synthesis.
Phosphonodithioic Acid, Methyl-, Anhydride, Dipropyl Ester
- Structure : (OPr)₂P(S)SCH₃
- Key Differences : Incorporates a dithioic acid group (P(S)S) and methyl substituent.
- Properties : Higher lipophilicity due to additional sulfur, improving penetration in biological systems. Explicitly cited as an insecticide, highlighting sulfur’s role in pesticidal activity .
- Stability : Greater resistance to hydrolysis but prone to oxidation due to sulfur-sulfur bonds.
Physicochemical Properties
Solubility
Notes: The phenyl group in the target compound reduces solubility in nonpolar solvents compared to aliphatic esters. Thioesters generally exhibit lower polarity than oxoesters, favoring solubility in chlorinated solvents .
Thermal and Hydrolytic Stability
- Thioesters (P=S) : More hydrolytically stable than oxoesters (P=O) due to reduced electrophilicity. However, sulfur’s lower electronegativity increases susceptibility to oxidation .
- Aromatic vs. Aliphatic Esters : Phenyl-substituted compounds demonstrate higher thermal stability due to resonance stabilization, whereas allyl or propyl groups may lower decomposition temperatures .
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